

A Comparative Analysis of Spectroscopic Data for Propylcyclopropane Isomers

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Compound of Interest		
Compound Name:	Propylcyclopropane	
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This guide provides a detailed comparison of the spectroscopic data for two constitutional isomers of C₆H₁₂, **propylcyclopropane** and iso**propylcyclopropane**. The following sections present available experimental data from mass spectrometry and infrared spectroscopy, alongside typical experimental protocols. While specific experimental nuclear magnetic resonance (NMR) data for these exact isomers is not readily available in public spectral databases, this guide includes predicted chemical shift ranges based on established principles of NMR spectroscopy.

Data Presentation Mass Spectrometry

The mass spectra of **propylcyclopropane** and iso**propylcyclopropane** are presented below. Electron ionization (EI) at 70 eV results in characteristic fragmentation patterns that can be used for identification.

Isomer	Molecular Ion (m/z)	Key Fragment Ions (m/z)	Source
Propylcyclopropane	84	69, 56, 55, 43, 41, 39	INVALID-LINK
Isopropylcyclopropane	84	69, 56, 43, 41	INVALID-LINK



Infrared (IR) Spectroscopy

The infrared spectra of liquid films of **propylcyclopropane** and iso**propylcyclopropane** exhibit characteristic absorption bands corresponding to the vibrational modes of their functional groups.

Isomer	C-H stretch (alkane) (cm ⁻¹)	C-H stretch (cyclopropa ne) (cm ⁻¹)	CH₂/CH₃ bend (cm ⁻¹)	Cyclopropa ne ring (cm ⁻¹)	Source
Propylcyclopr opane	~2870-2960	~3000-3080	~1465, 1380	~1020, ~820	INVALID- LINK
Isopropylcycl opropane	~2870-2960	~3000-3080	~1465, 1385, 1370	~1020, ~840	INVALID- LINK

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of December 2025, experimental ¹H and ¹³C NMR data for **propylcyclopropane** and iso**propylcyclopropane** were not found in the searched spectral databases. The following tables provide predicted chemical shift ranges based on typical values for similar structural motifs.

¹H NMR Predicted Chemical Shifts (ppm)

Isomer	Cyclopropyl Protons	Alkyl Protons
Propylcyclopropane	0.1 - 0.8 (m)	CH ₃ : ~0.9 (t), CH ₂ : ~1.3 (m), CH ₂ (adjacent to ring): ~1.2 (m)
Isopropylcyclopropane	0.1 - 0.8 (m)	CH ₃ : ~1.0 (d), CH: ~1.1 (m)

¹³C NMR Predicted Chemical Shifts (ppm)



Isomer	Cyclopropyl Carbons	Alkyl Carbons
Propylcyclopropane	CH: ~10-15, CH ₂ : ~5-10	CH ₃ : ~14, CH ₂ : ~23, CH ₂ (adjacent to ring): ~35
Isopropylcyclopropane	CH: ~15-20, CH ₂ : ~5-10	CH₃: ~23, CH: ~32

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the liquid sample (**propylcyclopropane** or iso**propylcyclopropane**) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans is required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

- Sample Preparation: A drop of the neat liquid sample is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt plate is placed on top to create a thin liquid film.
- Data Acquisition: The salt plates are mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first. The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

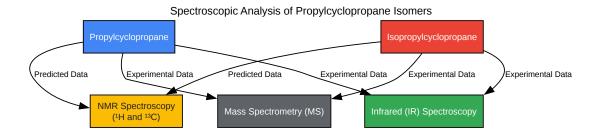


Mass Spectrometry (MS)

- Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe.
- Ionization: Electron ionization (EI) is performed by bombarding the gaseous sample molecules with a beam of electrons, typically at an energy of 70 eV.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualization of Isomeric Relationship

The following diagram illustrates the relationship between the two isomers and the spectroscopic techniques used for their characterization.



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Caption: Isomers and their spectroscopic analysis methods.



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